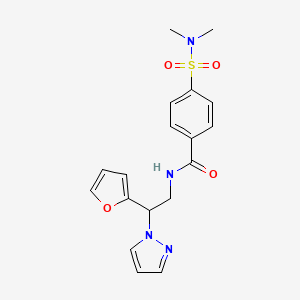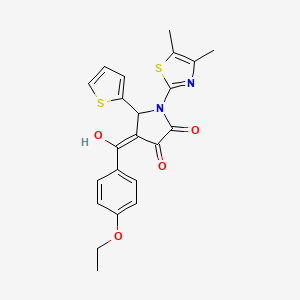![molecular formula C11H21NO2 B3015217 1-[(Oxan-4-yl)methyl]piperidin-4-ol CAS No. 1247134-59-3](/img/structure/B3015217.png)
1-[(Oxan-4-yl)methyl]piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(Oxan-4-yl)methyl]piperidin-4-ol” is a compound that belongs to the class of piperidine derivatives. It has a molecular weight of 199.29 . The IUPAC name for this compound is 4-(piperidin-1-ylmethyl)tetrahydro-2H-pyran-4-ol .
Synthesis Analysis
A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV. The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .Molecular Structure Analysis
The InChI code for “1-[(Oxan-4-yl)methyl]piperidin-4-ol” is 1S/C11H21NO2/c13-11(4-8-14-9-5-11)10-12-6-2-1-3-7-12/h13H,1-10H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
The compound “1-[(Oxan-4-yl)methyl]piperidin-4-ol” is a liquid .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Piperidine derivatives have shown promise as potential anticancer agents. For instance, piperine (a related compound) exhibits antiproliferative effects against various cancer types. Researchers have investigated whether 1-[(Oxan-4-yl)methyl]piperidin-4-ol shares similar properties. Studies involving cell lines and animal models could shed light on its potential as an anticancer drug .
Antiviral Activity
Given the importance of antiviral drugs, researchers have explored piperidine-based compounds for their antiviral properties. Investigating the effects of 1-[(Oxan-4-yl)methyl]piperidin-4-ol against specific viruses (such as HIV, influenza, or herpes) could provide valuable insights .
Antimalarial Potential
Malaria remains a global health concern, and novel antimalarial agents are continually sought. Piperidine derivatives have been investigated for their antimalarial activity. Research into the efficacy of 1-[(Oxan-4-yl)methyl]piperidin-4-ol against Plasmodium species could be informative .
Antimicrobial Effects
Piperidine compounds often exhibit antimicrobial properties. Researchers have studied their effectiveness against bacteria, fungi, and other pathogens. Investigating the antibacterial and antifungal potential of 1-[(Oxan-4-yl)methyl]piperidin-4-ol could contribute to our understanding of its pharmacological profile .
Analgesic and Anti-Inflammatory Actions
Piperidine derivatives have been explored as analgesics (pain relievers) and anti-inflammatory agents. Understanding whether 1-[(Oxan-4-yl)methyl]piperidin-4-ol modulates pain pathways or inflammation could be valuable for drug development .
Neuroprotective Effects
Considering the piperidine ring’s potential impact on neurological processes, researchers might investigate whether 1-[(Oxan-4-yl)methyl]piperidin-4-ol has neuroprotective properties. Such studies could explore its effects on neurodegenerative diseases like Alzheimer’s .
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-(oxan-4-ylmethyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c13-11-1-5-12(6-2-11)9-10-3-7-14-8-4-10/h10-11,13H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXFOFLGSILCOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Oxan-4-yl)methyl]piperidin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-methylpropyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3015137.png)
![6-(4-bromophenyl)-2-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B3015138.png)
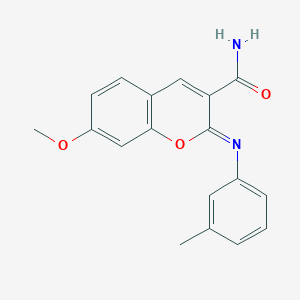
![4-(tert-butyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B3015140.png)
![Spiro[2.3]hexan-5-ylmethanamine hydrochloride](/img/structure/B3015144.png)
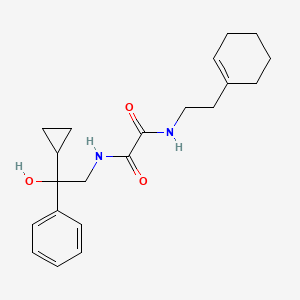
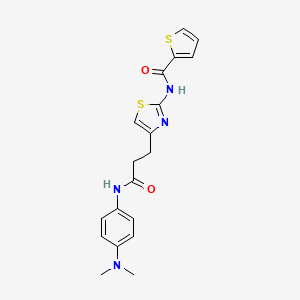
![N'-[(E)-(4-fluorophenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B3015147.png)
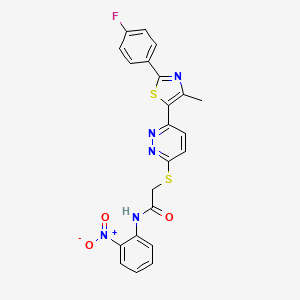
![N-[(furan-2-yl)methyl]-2-(methylsulfanyl)-N-[(pyridin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B3015149.png)
